molecular formula C6H10BrF B1652535 1-(Bromomethyl)-1-fluorocyclopentane CAS No. 1462885-73-9

1-(Bromomethyl)-1-fluorocyclopentane

Cat. No.: B1652535
CAS No.: 1462885-73-9
M. Wt: 181.05
InChI Key: ICNPULKZCRAYBB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-fluorocyclopentane is a halogenated cyclopentane compound with the molecular formula C₆H₁₀BrF. It is a colorless liquid used in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of both bromine and fluorine atoms attached to a cyclopentane ring, making it a unique and versatile chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-fluorocyclopentane can be synthesized through several methods. One common approach involves the bromination of 1-fluorocyclopentane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-fluorocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to 1-fluorocyclopentane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products Formed:

    Substitution: 1-Fluorocyclopentanol, 1-Fluorocyclopentylamine.

    Reduction: 1-Fluorocyclopentane.

    Oxidation: 1-Fluorocyclopentanone.

Scientific Research Applications

1-(Bromomethyl)-1-fluorocyclopentane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.

    Medicine: Investigated for potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-fluorocyclopentane involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and fluorine atoms. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

  • 1-Bromomethyl-1-methylcyclobutane
  • 1-Bromomethyl-1-(3-methoxypropoxy)cyclopentane
  • 1-Bromomethyl-1-(hydroxymethyl)cyclopropane

Comparison: 1-(Bromomethyl)-1-fluorocyclopentane is unique due to the presence of both bromine and fluorine atoms on the cyclopentane ring. This dual halogenation imparts distinct reactivity and stability compared to similar compounds, making it a versatile intermediate in organic synthesis. The fluorine atom’s electronegativity also influences the compound’s chemical behavior, enhancing its utility in various applications .

Properties

IUPAC Name

1-(bromomethyl)-1-fluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF/c7-5-6(8)3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNPULKZCRAYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289082
Record name 1-(Bromomethyl)-1-fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462885-73-9
Record name 1-(Bromomethyl)-1-fluorocyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462885-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-1-fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-1-fluorocyclopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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